N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide
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Description
N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide (CAS 339559-07-8) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₇N₃O₂
- Molecular Weight : 233.29 g/mol
- CAS Number : 339559-07-8
This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities.
Antitumor Activity
Recent studies indicate that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, a study involving various pyrimidine derivatives demonstrated their efficacy against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture assays. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|---|
Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The presence of specific substituents on the pyrimidine ring was found to influence the potency and selectivity of these compounds against various cancer cell lines.
Antimicrobial Activity
In addition to its antitumor potential, this compound has been evaluated for antimicrobial properties. Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also serve as a lead for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | < 10 μg/mL |
Compound E | Escherichia coli | < 15 μg/mL |
The proposed mechanism by which this compound exerts its biological effects includes binding to DNA and inhibiting DNA-dependent enzymes, which is common among many pyrimidine derivatives . This interaction can lead to the disruption of cellular processes essential for tumor growth and bacterial survival.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Antitumor Study : A study published in a peer-reviewed journal demonstrated that a closely related compound significantly inhibited tumor growth in xenograft models of lung cancer, reinforcing the need for further investigation into this chemical class for anticancer drug development .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of various benzamide derivatives against resistant strains of bacteria, where this compound showed notable activity against multi-drug resistant S. aureus strains .
Properties
CAS No. |
767307-90-4 |
---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(2,2-dimethyl-6-oxo-1,3-diazinan-1-yl)benzamide |
InChI |
InChI=1S/C13H17N3O2/c1-13(2)14-9-8-11(17)16(13)15-12(18)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,15,18) |
InChI Key |
BVQCQXDRPQKLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCC(=O)N1NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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